1-amino-4,4-dimethylpentan-2-one hydrochloride 1-amino-4,4-dimethylpentan-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 113697-91-9
VCID: VC0178312
InChI: InChI=1S/C7H15NO.ClH/c1-7(2,3)4-6(9)5-8;/h4-5,8H2,1-3H3;1H
SMILES: CC(C)(C)CC(=O)CN.Cl
Molecular Formula: C7H16ClNO
Molecular Weight: 165.661

1-amino-4,4-dimethylpentan-2-one hydrochloride

CAS No.: 113697-91-9

Cat. No.: VC0178312

Molecular Formula: C7H16ClNO

Molecular Weight: 165.661

* For research use only. Not for human or veterinary use.

1-amino-4,4-dimethylpentan-2-one hydrochloride - 113697-91-9

Specification

CAS No. 113697-91-9
Molecular Formula C7H16ClNO
Molecular Weight 165.661
IUPAC Name 1-amino-4,4-dimethylpentan-2-one;hydrochloride
Standard InChI InChI=1S/C7H15NO.ClH/c1-7(2,3)4-6(9)5-8;/h4-5,8H2,1-3H3;1H
Standard InChI Key JFBUXTIOFIGRFI-UHFFFAOYSA-N
SMILES CC(C)(C)CC(=O)CN.Cl

Introduction

Chemical Structure and Properties

Molecular Structure

1-Amino-4,4-dimethylpentan-2-one hydrochloride features a branched carbon chain with seven carbon atoms, forming a molecular structure with distinctive functional groups. The compound contains an amino group (-NH₂) attached to the terminal carbon and a ketone group (C=O) at the second carbon position. The molecule is characterized by a tertiary butyl group (tert-butyl) with the formula -C(CH₃)₃ at the opposite end of the carbon chain from the amino group, creating structural rigidity and hydrophobicity in that region. The compound exists as the hydrochloride salt, with the protonated amino group accompanied by a chloride counterion.

The complete molecular formula is C₇H₁₆NOCl, consisting of seven carbon atoms, sixteen hydrogen atoms, one nitrogen atom, one oxygen atom, and one chlorine atom. This arrangement creates a molecule with both hydrophilic and hydrophobic regions, contributing to its amphiphilic nature.

Property1-Amino-4,4-dimethylpentan-2-one1-Amino-4,4-dimethylpentan-2-one Hydrochloride
Molecular FormulaC₇H₁₅NOC₇H₁₆NOCl
Molecular Weight129.20 g/mol165.66 g/mol (calculated)
Physical StatePresumably liquid at room temperatureWhite crystalline solid
Hydrogen Bond Donors12 (additional from NH₃⁺)
Hydrogen Bond Acceptors21 (oxygen only, as nitrogen is protonated)
Topological Polar Surface Area43.1 ŲHigher than free base
Water SolubilityLimitedGood (salt form)

Chemical Properties

The compound possesses distinctive chemical properties arising from its functional groups. The amino group, when protonated in the hydrochloride form, carries a positive charge and serves as a hydrogen bond donor. The ketone group acts as a hydrogen bond acceptor and is a site for nucleophilic addition reactions. These functional groups grant the molecule its chemical reactivity and influence its behavior in various chemical environments .

The free base form has several computed properties that provide insight into its chemical behavior:

  • XLogP3-AA: 0.7 (indicating moderate lipophilicity)

  • Hydrogen Bond Donor Count: 1

  • Hydrogen Bond Acceptor Count: 2

  • Rotatable Bond Count: 3

  • Complexity: 102

The compound's hydrochloride salt form alters these properties, typically increasing water solubility while decreasing lipophilicity compared to the free base form.

Synthesis Methods

Conventional Synthesis Routes

The synthesis of 1-amino-4,4-dimethylpentan-2-one hydrochloride can be accomplished through several routes, with the primary approach involving the reaction of 4,4-dimethylpentan-2-one with amines under acidic conditions. This process typically results in the formation of the hydrochloride salt directly, eliminating the need for additional salt formation steps.

The starting material, 4,4-dimethylpentan-2-one, serves as the ketone component that undergoes modification to incorporate the amino group. The reaction sequence may involve:

  • Formation of an imine intermediate through the reaction of the ketone with ammonia or a primary amine

  • Reduction of the imine to introduce the amino functionality

  • Formation of the hydrochloride salt through treatment with hydrochloric acid

Alternative synthetic routes might include:

  • Reductive amination of 4,4-dimethylpentan-2-one

  • Modified Strecker synthesis

  • Gabriel synthesis followed by hydrolysis and salt formation

Reaction Conditions

The synthesis of 1-amino-4,4-dimethylpentan-2-one hydrochloride requires carefully controlled reaction conditions to achieve optimal yields and purity. Standard organic chemistry laboratory practices similar to those described in source would be applied, including:

  • Use of flame-dried glassware under nitrogen atmosphere

  • Temperature control (typically from 0°C to room temperature, 20-25°C)

  • Appropriate solvent selection (commonly ethanol or methanol)

  • Acidic catalysts, specifically hydrochloric acid

  • Proper workup and purification procedures

The reaction progress would typically be monitored using thin-layer chromatography (TLC) with visualization under UV light (λ = 254 nm) and/or by staining with appropriate reagents. Purification would likely involve recrystallization or column chromatography techniques .

Table 2: Typical Reaction Conditions for 1-Amino-4,4-dimethylpentan-2-one Hydrochloride Synthesis

ParameterCondition
AtmosphereNitrogen (inert)
Temperature0°C initially, gradually warming to 20-25°C
SolventsEthanol, methanol, or diethyl ether
CatalystsHydrochloric acid
Reaction Time2-4 hours (typical)
MonitoringTLC with UV visualization
PurificationRecrystallization or column chromatography

Chemical Reactivity

Common Reactions

1-Amino-4,4-dimethylpentan-2-one hydrochloride can participate in various chemical reactions due to its bifunctional nature. The compound's reactivity is primarily governed by its amino and ketone functional groups, each capable of participating in different types of transformations.

Key reactions include:

  • Nucleophilic addition reactions at the carbonyl group

  • Condensation reactions involving both the amino and ketone groups

  • Acid-base interactions due to the amine functionality

  • Formation of Schiff bases with aldehydes and ketones

  • Reductive amination reactions

  • Salt formation with acids (already present in the hydrochloride form)

  • Coordination with metal ions through the amine and carbonyl groups

The compound's tertiary butyl group provides steric hindrance that may influence reaction rates and selectivity, particularly for reactions occurring at the ketone group.

Mechanism of Action

The mechanism of action for 1-amino-4,4-dimethylpentan-2-one hydrochloride in biological systems primarily involves its interactions with biomolecules through its functional groups. The protonated amino group can form strong hydrogen bonds with various substrates, particularly those containing electronegative atoms capable of accepting hydrogen bonds. Meanwhile, the ketone group can participate in nucleophilic addition reactions and also serve as a hydrogen bond acceptor.

These interactions play crucial roles in modulating enzyme activities and receptor functions within biological systems. The compound's amphiphilic nature allows it to interact with both hydrophilic and hydrophobic regions of proteins and other biomolecules, potentially affecting their conformation and function.

The specific biological activities would depend on the particular biological system and the molecular targets involved. The compound's structural features suggest potential applications in pharmaceutical research, where such bifunctional molecules often serve as building blocks for more complex bioactive compounds.

FieldPotential Applications
Pharmaceutical ChemistryIntermediate for drug synthesis, structure-activity relationship studies
Coordination ChemistryLigand for metal complex formation, catalyst development
Materials ScienceMonomer for specialized polymers, surface modification agent
BiochemistryProtein interaction studies, enzyme inhibition research
Analytical ChemistryDevelopment of derivatization agents for detection methods

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